5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid
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Description
5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Rearrangement and Oxadiazole Synthesis
Research by Potkin et al. (2012) and Potkin et al. (2009) involves the transformation of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which then rearrange to form 1,2,5-oxadiazoles. This process includes the use of compounds like 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid in the synthesis of oxadiazoles and isoxazoles, indicating its importance in synthetic organic chemistry and pharmaceuticals (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012); (Potkin, Petkevich, & Kurman, 2009).
Interorgan Signaling and Metabolomics
Whitehead et al. (2021) discuss the role of small molecule metabokines like 3-methyl-2-oxovaleric acid in the physiological interorgan signaling network. This research highlights the potential of 5-oxovaleric acid derivatives in understanding metabolic processes and energy expenditure (Whitehead et al., 2021).
Photoremovable Protecting Group in Organic Synthesis
Zabadal et al. (2001) and Klan et al. (2000) explore the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids, which is relevant for “caged compounds” in biochemistry. This signifies the potential application of related compounds like this compound in the field of organic synthesis and drug development (Zabadal et al., 2001); (Klan, Zabadal, & Heger, 2000).
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-4-5-11(3)12(6-9)13(15)7-10(2)8-14(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTXPVGEWWEPOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645501 |
Source
|
Record name | 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92864-23-8 |
Source
|
Record name | 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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